molecular formula C14H15N3 B1619749 4-m-Tolylazo-m-toluidine CAS No. 3398-09-2

4-m-Tolylazo-m-toluidine

Cat. No.: B1619749
CAS No.: 3398-09-2
M. Wt: 225.29 g/mol
InChI Key: IVUQHXKKRQEFBU-UHFFFAOYSA-N
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Description

4-m-Tolylazo-m-toluidine ( 3398-09-2) is an organic azo compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound, classified as an arylazoarylamine, features a central azo bridge (-N=N-) connecting two meta-substituted toluene rings, one of which is functionalized with an amino group (-NH2) . This conjugated molecular structure is fundamental to its function as a chromophore, absorbing light in the visible spectrum and making it a subject of interest in the history and development of synthetic dyes . Its physical characteristics include a melting point of 80°C . In modern research, the value of this compound and related arylazoarylamines extends beyond traditional colorants. Its well-defined structure and electronic properties make it a valuable building block in advanced materials science . Researchers are exploring its potential in cutting-edge applications, such as the development of nonlinear optical (NLO) materials for photonics and telecommunications, and as a core component in the design of chemical sensors that change color in response to environmental stimuli . The compound can be synthesized via classic diazotization and azo coupling reactions, where a primary aromatic amine is converted to a diazonium salt and subsequently coupled with a second amine compound . Alternative one-step synthesis methods have also been patented, which can offer advantages in efficiency and yield . This product is intended For Research Use Only. It is not intended for human or veterinary use . According to safety data, this compound carries the GHS signal word "Warning" and may cause health effects such as skin and eye irritation (H319) or be harmful if swallowed (H302) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment, following all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-[(3-methylphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQHXKKRQEFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038827
Record name Benzenamine, 3-methyl-4-[2-(3-methylphenyl)diazenyl]-
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Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3398-09-2
Record name 3-Methyl-4-[2-(3-methylphenyl)diazenyl]benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluidine, 4-(m-tolylazo)-
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Record name Benzenamine, 3-methyl-4-[2-(3-methylphenyl)diazenyl]-
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Record name 4-m-tolylazo-m-toluidine
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Synthetic Strategies and Methodological Advancements for 4 M Tolylazo M Toluidine

Classical Diazotization and Azo Coupling Reactions

The traditional and most common method for synthesizing 4-m-Tolylazo-m-toluidine is through a two-step process known as diazotization followed by an azo coupling reaction. vulcanchem.comuobabylon.edu.iq This method remains a cornerstone in the production of many azo dyes due to its simplicity and cost-effectiveness. uctm.edu

The synthesis begins with the diazotization of an aromatic primary amine, in this case, m-toluidine (B57737). uobabylon.edu.iqontosight.ai This initial step involves treating m-toluidine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at a low temperature to form a diazonium salt. smolecule.comresearchgate.net The resulting diazonium salt is then coupled with another molecule of m-toluidine to form the final product, this compound. smolecule.com

Optimization of Reaction Conditions for Regioselectivity and Yield

The efficiency and selectivity of the synthesis of this compound are highly dependent on several key reaction parameters. Careful control of these conditions is crucial for maximizing the yield and ensuring the desired regioselectivity of the final product.

Key Reaction Parameters for Optimization:

ParameterOptimal ConditionRationale
Temperature 0-5 °CMaintains the stability of the diazonium salt, which is prone to decomposition at higher temperatures. researchgate.net
pH Acidic (for diazotization), Mildly acidic to neutral (for coupling)Diazotization requires acidic conditions to generate the necessary nitrous acid. smolecule.com The coupling reaction is often carried out at a pH of 4-4.5 to enhance the stability of the dye. uctm.eduresearchgate.net
Solvent Aqueous media, Ethanol (B145695)Protic solvents like ethanol can stabilize the diazonium ions through hydrogen bonding, promoting a more efficient reaction. jetir.org

The choice of solvent can significantly influence the reaction's efficiency. While aqueous media are common, studies have shown that protic solvents such as methanol (B129727) and ethanol can lead to improved yields. Ethanol, in particular, has been identified as an optimal medium due to its ability to stabilize diazonium ions through hydrogen bonding, which facilitates a more efficient electrophilic substitution. jetir.org

Role of Precursors: m-Toluidine and Derivatives in Azo Coupling

The precursor, m-toluidine, is central to the synthesis of this compound, acting as both the diazo component and the coupling component. smolecule.com The amino group on the m-toluidine molecule is the site of diazotization, while the aromatic ring of a second m-toluidine molecule serves as the nucleophile in the subsequent coupling reaction. The position of the methyl group on the toluidine ring influences the reactivity and the final properties of the resulting dye.

The synthesis of various derivatives of m-toluidine, such as N-alkyl-m-toluidines, can be achieved through different alkylation methods. orgsyn.orggoogle.com These derivatives can then be used in azo coupling reactions to produce a wide range of structurally diverse azo compounds. For instance, N,N-diethyl-m-toluidine can be a precursor for compounds like Diethyl-(3-methyl-4-p-tolylazo-phenyl)-amine. lookchem.com The introduction of different functional groups to the m-toluidine precursor allows for the fine-tuning of the properties of the final azo dye. grafiati.com

Modernized Synthetic Approaches and Catalytic Methods

While classical methods are still prevalent, modern synthetic chemistry has introduced more advanced and sustainable approaches for the synthesis of azo compounds, including those structurally related to this compound.

Transition Metal-Catalyzed Azo Compound Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of azoarenes, offering an alternative to traditional methods that often require harsh conditions and produce significant waste. rsc.orgrsc.org These catalytic methods are generally more sustainable as they use only catalytic amounts of metal catalysts and can proceed under milder conditions. rsc.orgrsc.org

Several transition metals, including copper, palladium, and iron, have been employed in catalytic systems for azo compound synthesis. rsc.orgmdpi.com For example, copper and palladium catalysts have been used in the oxidative coupling of anilines to form azo compounds. mdpi.com Iron-alkoxide catalytic systems have also been investigated for their effectiveness in nitrene homo- and heterocoupling to produce azoarenes. rsc.orgrsc.org

A notable example is the use of a self-assembled flower-like CuCo2O4 material as a catalyst for the direct oxidative azo coupling of anilines under aerobic conditions. acs.org This method has shown high efficiency and applicability for large-scale synthesis. acs.org

Green Chemistry Principles in Azo Dye Production

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact and enhance safety. mlsu.ac.inmdpi.comscispace.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inmdpi.com

Key green chemistry principles relevant to azo dye synthesis include:

Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. mlsu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or replaced with safer alternatives. mlsu.ac.in

Solvent-free synthesis methods and the use of greener solvents are being explored to reduce waste and environmental impact. mdpi.com The goal is to develop sustainable and economically viable processes for the production of azo dyes. mdpi.com

Synthesis of Structural Analogs and Functionalized Derivatives

The synthesis of structural analogs and functionalized derivatives of this compound allows for the exploration of new compounds with potentially enhanced properties. The structural framework of this compound can be modified by introducing different substituents on the aromatic rings.

For example, the synthesis of various disperse azo dyes has been achieved by coupling diazonium salts with a range of aromatic tertiary amines. researchgate.net Additionally, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds, such as pyrrole (B145914) and imidazole, has been reported, leading to novel compounds with diverse chemical properties. rsc.org

The synthesis of functionalized derivatives often involves multi-step reactions. For instance, p-tolylazo derivatives of thienopyrimidinone have been synthesized, starting from the coupling of diazotized p-toluidine (B81030) with an appropriate thiophene (B33073) derivative, followed by a series of reactions to build the pyrimidinone ring system. eurjchem.com These synthetic strategies open up possibilities for creating a wide library of azo compounds with tailored functionalities.

Synthesis of N-Substituted Arylazoarylamines

The foundational structure of this compound is assembled via a diazotization-coupling reaction. This process involves the diazotization of m-toluidine using an acidic solution of sodium nitrite, followed by coupling the resulting diazonium salt with a second molecule of m-toluidine.

While the parent compound is an important dye, significant research has been directed towards the synthesis of N-substituted aryl(azo)arylamines to create a diverse range of chemical structures. rsc.org These N-substituted compounds are core motifs in numerous functional materials and biologically active molecules. rsc.org Methodologies for their synthesis have evolved from classical techniques to modern, highly efficient catalytic processes.

Classical and Modern Synthetic Approaches:

A traditional method for N-substitution involves the reductive amination of an aldehyde with an amine. For instance, N-benzyl-m-toluidine can be prepared by reacting benzaldehyde (B42025) with m-toluidine to form an intermediate Schiff base, which is then reduced using a catalyst like Raney nickel under hydrogen pressure. orgsyn.org This approach yields the N-substituted product in high yields of 89-94%. orgsyn.org

More recent advancements focus on direct, one-pot syntheses and powerful cross-coupling reactions that offer greater efficiency and substrate scope. ionike.comrsc.org Reductive cross-coupling of nitroarenes with various partners, such as alcohols, halides, or carbonyl compounds, provides a direct route to N-substituted arylamines, avoiding the need for pre-forming and protecting the arylamine. rsc.orgionike.com This strategy is notable for its step economy. rsc.org Another powerful technique is the Buchwald-Hartwig amination, a transition metal-catalyzed cross-coupling reaction that has become a common method for forming C(sp²)–N bonds with wide substrate scope and excellent purities. rsc.org

The table below summarizes various methodological approaches for the synthesis of N-substituted arylamines, which are applicable for the derivatization of this compound.

MethodReagents/CatalystType of N-SubstitutionKey Features
Reductive Amination Amine, Carbonyl Compound (Aldehyde/Ketone), Reducing Agent (e.g., H₂/Raney Ni)Alkyl, BenzylClassic, high-yield method for specific substitutions. orgsyn.org
Buchwald-Hartwig Amination Aryl Halide, Amine, Palladium Catalyst, Ligand, BaseAryl, AlkylModern, versatile transition metal-catalyzed C-N bond formation. rsc.org
Reductive Cross-Coupling Nitroarene, Coupling Partner (e.g., Alcohol, Halide), Reducing Agent/CatalystAlkyl, ArylAvoids pre-synthesis of the amine, offering high step economy. rsc.org
One-Pot Synthesis from Nitro Compounds Nitrobenzene, Alcohol, CatalystAlkylEfficient, one-pot process yielding N-alkylated amines directly. ionike.com

Incorporation of this compound into Heterocyclic Systems

The aromatic amine functionality within this compound serves as a versatile handle for its incorporation into various heterocyclic scaffolds. These reactions typically involve the cyclization of the toluidine portion of the molecule to form new ring systems, yielding complex structures with potential applications in materials science and medicinal chemistry.

Skraup Reaction for Quinoline (B57606) Synthesis:

A prominent method for constructing a quinoline ring from an aromatic amine is the Skraup reaction. brieflands.com This reaction involves heating the amine with glycerol, sulfuric acid, and an oxidizing agent, such as the sodium salt of m-nitrobenzenesulfonic acid. brieflands.com The reaction with m-toluidine, for example, produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com By analogy, this compound can serve as the aniline (B41778) component in a Skraup synthesis. The electrophilic cyclization would occur on the toluidine ring bearing the free amino group, leading to the formation of a tolylazo-substituted quinoline. The reaction proceeds through the formation of an α,β-unsaturated aldehyde from glycerol, followed by conjugate addition of the amine, acid-catalyzed cyclization, dehydration, and final oxidation to the aromatic quinoline system. brieflands.com

Synthesis of Other Heterocycles:

The reactivity of the arylazo aniline scaffold can be extended to form other heterocyclic systems. Research has shown that arylazo derivatives of aminothiophenes can be used to construct thieno[2,3-d]pyrimidine (B153573) systems. eurjchem.com In a typical sequence, a diazotized aniline like p-toluidine is coupled with an aminothiophene ester. The resulting arylazo intermediate is then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to build the pyrimidine (B1678525) ring fused to the thiophene. eurjchem.com This suggests a pathway where this compound could potentially react with suitable precursors to undergo annulation reactions, forming complex fused heterocyclic structures.

Electrophilic cyclization reactions represent a broad class of useful strategies for building cyclic compounds. sioc-journal.cn The amino group of this compound can act as an internal nucleophile, attacking an electrophilic center tethered to the molecule to initiate ring closure, a foundational step in many heterocyclic syntheses.

The table below outlines a key reaction for incorporating an aniline derivative into a heterocyclic system.

ReactionSubstratesReagentsResulting Heterocycle
Skraup Synthesis Aromatic Amine (e.g., m-toluidine), GlycerolSulfuric Acid, Oxidizing Agent (e.g., m-nitrobenzene-sulfonate)Substituted Quinoline brieflands.com

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 4-m-Tolylazo-m-toluidine, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton and carbon signals.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the ring bearing the amino group are expected to be more shielded (appear at a lower ppm) compared to those on the other tolyl ring. The two methyl groups, being in slightly different chemical environments, are anticipated to appear as distinct singlets, likely in the range of 2.2-2.5 ppm. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. For this compound, a total of 14 carbon signals would be expected, although some may overlap. The carbons of the methyl groups would appear at high field (around 20-25 ppm). The aromatic carbons would resonate in the range of 110-155 ppm. The carbons directly attached to the azo group (-N=N-) and the amino group (-NH₂) would have characteristic chemical shifts influenced by the electronic effects of these substituents.

To illustrate the expected chemical shifts, data from the closely related precursor, m-toluidine (B57737), is provided below. The presence of the tolylazo group in the target compound would further influence these shifts, generally causing a downfield shift for the carbons of the attached ring.

Interactive Data Table: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for the m-Toluidine Moiety in this compound

Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aromatic CH6.5 - 7.8115 - 140
Aromatic C-NH₂-~146
Aromatic C-CH₃-~138
Aromatic C-N=N-~152
-CH₃~2.3 - 2.5~21
-NH₂Broad, variable-

Note: The values are estimates based on data for m-toluidine and general substituent effects in azo compounds. Actual values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals by revealing their connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. In this compound, COSY would be instrumental in tracing the connectivity of the protons within each of the two aromatic rings, helping to distinguish between the different spin systems. libretexts.orgemerypharma.comcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgemerypharma.comcreative-biostructure.com This would allow for the direct assignment of the protonated aromatic and methyl carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgemerypharma.comcreative-biostructure.com This is particularly useful for identifying the quaternary (non-protonated) carbons and for establishing the connectivity between the different structural fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the carbons of their respective rings, and crucially, would help to confirm the position of the azo linkage relative to the other substituents on the aromatic rings.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be used to characterize its crystalline and amorphous forms. rsc.orguochb.cz Differences in the packing of molecules in various solid forms can lead to distinct chemical shifts in the ssNMR spectra, a phenomenon known as polymorphism. scispace.com Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information about the local environment of the atoms in the solid state. rsc.orgscispace.com This can be particularly insightful for azo dyes, where tautomeric equilibria (azo vs. hydrazone forms) can exist in the solid state. rsc.orguochb.cz

Vibrational Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The N=N stretching vibration of the azo group is often weak in the infrared spectrum due to its low polarity but can sometimes be observed in the 1400-1450 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene rings in the 700-900 cm⁻¹ region can provide information about the substitution pattern.

Raman spectroscopy is often complementary to FTIR and is particularly sensitive to non-polar bonds. The N=N stretching vibration of the azo group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, usually in the range of 1400-1450 cm⁻¹, due to the high polarizability of this bond. dergipark.org.tr This makes Raman spectroscopy an excellent tool for studying the azo linkage and the effects of conjugation in the molecule. The aromatic ring vibrations also give rise to strong Raman signals. The study of these vibrational modes can provide insights into the extent of π-electron delocalization across the molecule, which is influenced by the substituents on the aromatic rings.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Weak/Absent-NH₂
Aromatic C-H Stretch3000 - 31003000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 29602850 - 2960-CH₃
Aromatic C=C Stretch1450 - 16001450 - 1600Ar C=C
N=N Stretch~1400 - 1450 (often weak)~1400 - 1450 (strong)-N=N-
C-N Stretch1250 - 1350ModerateAr-N
C-H Out-of-plane Bend700 - 900ModerateAr-H

Note: These are characteristic frequency ranges. The exact positions and intensities of the peaks can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has a molecular formula of C₁₄H₁₅N₃. This technique allows for the calculation of the exact mass, which is distinct from the nominal mass, by considering the precise masses of the most abundant isotopes of each element. The monoisotopic mass of this compound is calculated to be 225.1266 Da. uni.lu

The high accuracy of HRMS helps to confirm the elemental composition of the molecule and differentiate it from other compounds with the same nominal mass. sisweb.comwarwick.ac.uk For instance, electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for such analyses.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺226.13388150.5
[M+Na]⁺248.11582158.7
[M-H]⁻224.11932160.1
[M+NH₄]⁺243.16042169.3
[M+K]⁺264.08976155.5
[M+H-H₂O]⁺208.12386142.2
[M+HCOO]⁻270.12480180.5
[M+CH₃COO]⁻284.14045203.2
[M+Na-2H]⁻246.10127157.4
[M]⁺225.12605150.6
[M]⁻225.12715150.6

m/z: mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. wikipedia.orgmtoz-biolabs.com In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through processes like collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions are then analyzed to provide structural information.

For azo compounds like this compound, a characteristic fragmentation is the cleavage of the C-N and N=N bonds. The study of these fragmentation pathways can help in identifying the different parts of the molecule. lifesciencesite.commdpi.com For example, the cleavage of the azo linkage can result in the formation of ions corresponding to the two substituted aniline (B41778) rings. The fragmentation patterns are crucial for distinguishing between isomers, such as 4-o-tolylazo-o-toluidine, where the position of the methyl and amino groups differs. tajhizkala.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying colored compounds like azo dyes.

The color of this compound arises from its chromophore, the azo group (-N=N-), which is part of a larger conjugated system involving the two aromatic rings. This system absorbs light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of this compound typically shows strong absorption bands corresponding to π→π* transitions. scirp.org One prominent band is often observed in the range of 450–500 nm.

The position and intensity of these absorption bands are influenced by the electronic nature of the substituents on the aromatic rings. The methyl and amino groups on the toluidine moieties act as auxochromes, modifying the absorption characteristics of the azo chromophore. wisdomlib.org Analysis of the UV-Vis spectrum helps in understanding the electronic structure and can be used to differentiate between various isomers. lew.ro

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. medcraveonline.com This behavior is often observed in push-pull dyes, which have electron-donating and electron-withdrawing groups connected by a conjugated system. mdpi.com In this compound, the amino group can act as an electron donor and the azo group as an acceptor, leading to intramolecular charge transfer.

Studies on similar azo dyes have shown that the position of the maximum absorption wavelength (λmax) can shift depending on the solvent's polarity, a phenomenon indicative of solvatochromic behavior. mdpi.comd-nb.info Investigating the solvatochromism of this compound in a range of solvents with varying polarities can provide insights into the change in dipole moment upon electronic excitation.

Thermochromism refers to the reversible change in color of a substance with temperature. medcraveonline.comgazi.edu.tr This property is of interest for applications such as temperature sensors and smart textiles. While specific studies on the thermochromic behavior of this compound are not widely available, related azo compounds are known to exhibit thermochromism. gazi.edu.trscribd.com This behavior in azo dyes can be due to changes in molecular conformation or aggregation state with temperature, which in turn affects the electronic absorption spectrum.

X-ray Diffraction (XRD) and Crystallographic Studies

Crystallographic studies on related arylazoimidazoles have provided detailed structural information, including the planarity of the azo linkage and the orientation of the aromatic rings. scirp.orgscispace.com For this compound, XRD could confirm the trans configuration of the azo group, which is generally more stable, and reveal intermolecular interactions such as hydrogen bonding involving the amino group, which influence the crystal packing. researchgate.net

Mechanistic Organic Chemistry: Reaction Pathways of 4 M Tolylazo M Toluidine

Investigations into Azo Bond Formation Mechanisms

The synthesis of 4-m-Tolylazo-m-toluidine is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process begins with the diazotization of an aromatic amine, in this case, m-toluidine (B57737). slideshare.netbyjus.commasterorganicchemistry.com In this initial step, m-toluidine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. byjus.commasterorganicchemistry.com The reaction is carefully controlled at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing. The methyl group on the m-toluidine ring is an electron-donating group, which helps to stabilize the intermediate diazonium ion.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid and the mineral acid. byjus.comlkouniv.ac.in The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. masterorganicchemistry.com A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the aryl diazonium ion. byjus.commasterorganicchemistry.com

The general mechanism for azo coupling is as follows:

Step 1: Attack of the diazonium ion. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component (m-toluidine). slideshare.net

Step 2: Formation of a sigma complex. An intermediate carbocation, known as a sigma complex or arenium ion, is formed. minia.edu.egmasterorganicchemistry.com

Step 3: Deprotonation. A base removes a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of the azo compound, this compound. masterorganicchemistry.com

Electrophilic Aromatic Substitution Studies on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the rings, namely the methyl (-CH₃) and amino (-NH₂) groups, as well as the azo group (-N=N-), influence the regioselectivity and the rate of these reactions.

The amino group is a powerful activating group and an ortho-, para-director. japsr.in The methyl group is also an activating group and an ortho-, para-director, although less potent than the amino group. japsr.in The azo group, on the other hand, is generally considered a deactivating group.

Regioselectivity and Kinetic Control in Electrophilic Attack

In electrophilic aromatic substitution reactions on this compound, the position of the incoming electrophile is determined by the directing effects of the substituents already present on the aromatic rings. The amino group on one of the toluidine rings is the strongest activating group, making that ring more susceptible to electrophilic attack. japsr.in

The substitution will predominantly occur at the positions ortho or para to the amino group. Since the para position is already occupied by the azo group, the incoming electrophile will be directed to the ortho position relative to the amino group. However, steric hindrance from the adjacent methyl group and the bulky azo group can influence the final product distribution.

Kinetic control versus thermodynamic control can also play a role in the product distribution of electrophilic substitution reactions. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major product. In the case of electrophilic attack on this compound, the initial attack might be kinetically favored at a less sterically hindered position, but a more thermodynamically stable product might be formed through rearrangement if the reaction conditions allow.

Reduction Mechanisms of Azo Linkages

The azo bond (-N=N-) in this compound can be reduced, leading to the cleavage of the molecule. This reduction can occur through various chemical and biological pathways.

Stepwise Reduction Pathways and Intermediate Species

The reduction of the azo bond is believed to proceed in a stepwise manner. It typically involves the transfer of two electrons, which breaks the nitrogen-nitrogen double bond. conicet.gov.ar This can lead to the formation of a hydrazo intermediate (R-NH-NH-R'). conicet.gov.ar Further reduction with another two electrons cleaves the N-N single bond, ultimately yielding two primary aromatic amines. In the case of this compound, the reduction products would be m-toluidine and 3-methyl-p-phenylenediamine.

Under certain conditions, particularly in biological systems, the reduction can be initiated by azoreductase enzymes. nih.gov These enzymes often utilize cofactors like NADH or NADPH as electron donors. core.ac.uk

Influence of Reducing Agents and Reaction Conditions

A variety of reducing agents can be employed to cleave the azo bond.

Chemical Reducing Agents: Common laboratory reducing agents include sodium dithionite (B78146) (Na₂S₂O₄) and hydrazine (B178648) hydrate (B1144303). researchgate.netjrespharm.com Zero-valent iron (ZVI) has also been shown to be effective in reducing azo dyes. conicet.gov.arupc.edu The reaction conditions, such as pH and temperature, can significantly influence the rate and efficiency of the reduction. For instance, the reduction of some azo dyes by ZVI is more effective at lower pH values. conicet.gov.ar

Biological Reduction: In anaerobic environments, microorganisms can utilize azo compounds as electron acceptors. wur.nl The reduction is often facilitated by enzymes known as azoreductases. nih.gov The presence of redox mediators, such as anthraquinone-disulfonate, can enhance the rate of biological azo dye reduction. nih.gov

Reducing Agent/Condition General Mechanism Key Intermediates
Sodium Dithionite (Na₂S₂O₄)Two-electron transfer to the azo bond.Hydrazo compound
Hydrazine Hydrate (N₂H₄·H₂O)Can act as a direct reductant or through the in-situ formation of diimide (N₂H₂).Hydrazo compound
Zero-Valent Iron (ZVI)Heterogeneous reaction involving electron transfer from the iron surface. conicet.gov.arHydrazo compound conicet.gov.ar
Anaerobic Sludge (Microbial)Enzymatic reduction by azoreductases. nih.govwur.nlHydrazo compound

Oxidation Mechanisms and Oxidative Degradation Pathways

The oxidation of this compound can lead to the degradation of the molecule, often resulting in the loss of its color. The azo bond is a primary target for oxidative attack.

Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are commonly used for the oxidative degradation of azo dyes. acs.org These radicals can be generated through various methods, including Fenton's reagent (Fe²⁺/H₂O₂) and photocatalysis. acs.orgscirp.org

Two main mechanisms have been proposed for the initial oxidative attack on azo dyes:

Attack on the Azo Bond: The hydroxyl radical can directly add to the nitrogen-nitrogen double bond. acs.org This is often the primary pathway, leading to rapid decolorization. acs.org Subsequent reactions can lead to the cleavage of the N-N bond. acs.org

Attack on the Aromatic Ring: The hydroxyl radical can also attack the carbon atoms of the aromatic rings. acs.org This can lead to the formation of phenolic compounds and eventually ring-opening products. nih.gov

The specific degradation pathway can be influenced by the reaction conditions and the structure of the azo dye. For instance, in some cases, the initial attack may be kinetically controlled, while the later stages of degradation are thermodynamically controlled. acs.org

Oxidative cleavage of the azo bond can also be achieved using other oxidizing agents like manganese oxides. imwa.infonih.gov The mechanism in this case can involve electron transfer from the dye molecule to the manganese oxide surface. nih.gov

Oxidizing System Reactive Species Primary Site of Attack Potential Products
Fenton's Reagent (Fe²⁺/H₂O₂)Hydroxyl radical (•OH) acs.orgAzo bond and aromatic rings acs.orgPhenolic compounds, nitrated species, ring-opened products
Photocatalysis (e.g., TiO₂/UV)Hydroxyl radical (•OH)Azo bond and aromatic ringsPhenolic compounds, smaller organic molecules
Laccase (Enzyme)Phenoxy radicals nih.govPhenolic groups (if present), can lead to polymerization nih.govPhenolic compounds, polymerized products nih.gov
Manganese OxidesMn(III)/Mn(IV)Azo bond and other functional groupsQuinones, hydroxylated aromatics nih.gov

Formation of Azoxy Compounds and Other Oxidation Products

The oxidation of this compound can proceed via several pathways, targeting either the central azo linkage or the peripheral methyl substituents, leading to a variety of oxidation products. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions.

One of the primary oxidation reactions involving the azo group (-N=N-) is its conversion to an azoxy group (-N=N⁺-O⁻). This transformation is a key reaction for aromatic azo compounds. Conventionally, azoxy compounds are synthesized through the condensation of intermediate products derived from either the oxidation of amines or the reduction of nitro compounds. rug.nl The selective oxidation of the azo bridge in compounds structurally similar to this compound can be achieved using specific catalytic systems. For instance, heterogeneous catalysts like aluminum oxide (Al₂O₃) and gallium oxide (Ga₂O₃) nanorods, in conjunction with hydrogen peroxide (H₂O₂), have been identified as highly efficient for the selective oxidation of aromatic amines to their corresponding azoxy derivatives. rug.nl The proposed mechanism involves the formation of intermediate species such as phenylhydroxylamine and nitrosobenzene, which then condense to yield the azoxy product. rug.nl

Beyond the formation of azoxy compounds, more aggressive oxidation can lead to other products. The use of powerful oxidizing systems, such as Fenton's reagent (a mixture of H₂O₂ and an iron(II) catalyst), can generate highly reactive hydroxyl radicals. These radicals can attack the azo group, potentially leading to the formation of nitroso derivatives and other degradation products through radical-mediated pathways.

Furthermore, the methyl (-CH₃) groups on the two tolyl rings of the this compound molecule are also susceptible to oxidation, particularly under harsh conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can oxidize these alkyl side-chains to form the corresponding carboxylic acid derivatives. This side-chain oxidation occurs preferentially at the meta-methyl positions on the aromatic rings.

The primary oxidation targets and resulting products are summarized in the table below.

Oxidation TargetReagents/ConditionsPrimary Products
Azo Group (-N=N-)H₂O₂ / Al₂O₃ or Ga₂O₃ catalystAzoxy Compounds
Azo Group (-N=N-)Fenton's Reagent (H₂O₂/Fe²⁺)Nitroso Derivatives, Cleavage Products
Methyl Groups (-CH₃)KMnO₄ / H⁺Carboxylic Acid Derivatives

Catalytic Oxidation Mechanisms

The oxidation of this compound can be facilitated and controlled through various catalytic mechanisms, which are crucial for applications ranging from chemical synthesis to environmental remediation. These mechanisms can be broadly categorized into advanced oxidation processes, enzymatic catalysis, and heterogeneous catalysis.

Advanced Oxidation Processes (AOPs) AOPs are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). scirp.orgresearchgate.net These processes are highly effective for the degradation of recalcitrant organic pollutants like azo dyes. scirp.orgtandfonline.comresearchgate.net The mechanism of AOPs involves the attack of these radicals on the dye molecule. The reaction is non-selective and can lead to the complete mineralization of the organic substrate into carbon dioxide, water, and inorganic ions. For azo dyes, the initial attack by hydroxyl radicals can occur at several sites, including the aromatic rings and the azo bridge, leading to decolorization and subsequent fragmentation. tandfonline.com The degradation pathway often involves the formation of various intermediates, which are further oxidized to smaller organic molecules such as short-chain carboxylic acids (e.g., oxalic acid, formic acid) before complete mineralization. tandfonline.com Theoretical studies suggest that the process can be initiated by the association of the hydroxyl radical with the aromatic system, forming a pre-reaction complex that facilitates the subsequent degradation steps. rsc.org

Enzymatic Catalysis In biological systems, the oxidation of aminoazo compounds like this compound is often mediated by enzymes. The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolic activation and detoxification of these compounds. nih.gov The bioactivation of potent carcinogens structurally similar to this compound involves multiple P450 enzymes, including P450IA2, P450IIIA4, and others, in both rat and human liver microsomes. nih.gov The first and crucial step in the metabolic activation of aromatic amines is typically N-hydroxylation, which is followed by further reactions. mst.dk This enzymatic oxidation generates reactive intermediates that can interact with cellular macromolecules. nih.gov

Heterogeneous Catalysis Heterogeneous catalysts offer significant advantages, including ease of separation and reusability. For the oxidation of aromatic amines and azo compounds, several types of heterogeneous catalysts are employed:

Transition-Metal-Free Catalysts: For the selective oxidation of the azo group to an azoxy group, transition-metal-free oxides such as Al₂O₃ and Ga₂O₃ have proven effective when using H₂O₂ as the oxidant. rug.nl The mechanism on these surfaces involves the activation of hydrogen peroxide to form surface hydroperoxide species, which are the active oxidizing agents. rug.nl

Transition Metal Oxide Catalysts: Materials like mesoporous manganese oxides and copper-cobalt spinels (CuCo₂O₄) are effective catalysts for the direct oxidative coupling of anilines to form azo compounds, using air as the oxidant. researchgate.netacs.orgnih.govnih.gov While this is the synthetic direction, the mechanism provides insight into the catalytic cycle. It is proposed that the aniline (B41778) absorbs on the catalyst surface, interacting with the metal center to form an aniline radical cation, which then couples with another aniline molecule. acs.orgnih.gov The catalyst facilitates the activation of oxygen, which is essential for the reoxidation of the catalyst and completion of the cycle. nih.gov

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with the chemical transformations of this compound. While specific kinetic data for the oxidation of this compound itself is not extensively documented in publicly available literature, valuable information can be inferred from studies on its precursors and structurally related compounds.

The synthesis of this compound via the coupling of a m-tolyl diazonium salt with m-toluidine is reported to follow second-order kinetics. The rate of this formation reaction is influenced by factors such as the presence of electron-donating groups (like the methyl group), which stabilize intermediates, and the pH of the medium.

Kinetic studies on the oxidation of the precursor, m-toluidine, by oxidants like potassium or sodium dichromate in an acidic medium reveal complex behavior. The reaction is observed to follow a consecutive mechanism, indicating the formation of one or more intermediates before the final product (the azo compound) is generated. ijsr.netscholarsresearchlibrary.com Under pseudo-first-order conditions (with an excess of m-toluidine), the reaction kinetics can be modeled to determine rate constants (k) and equilibrium constants (K) for the different steps involved. scholarsresearchlibrary.com The oxidation is reported to proceed via two distinct routes, both contributing to the formation of the colored azo product. ijsr.netscholarsresearchlibrary.com

The degradation of azo dyes via Advanced Oxidation Processes (AOPs) has also been kinetically analyzed. These degradation reactions typically follow pseudo-first-order kinetics with respect to the dye concentration. tandfonline.com The observed rate constant (k_obs) is dependent on experimental conditions such as the pH of the solution and the initial concentration of the dye. tandfonline.com

Thermodynamic parameters for the oxidation of m-toluidine have been determined, providing information on the energy changes during the reaction. scholarsresearchlibrary.com These parameters include the activation energies and other thermodynamic values associated with the rate-determining steps of the reaction mechanism.

The table below presents kinetic parameters calculated for the oxidation of the precursor, m-toluidine, by sodium dichromate in a nitric acid medium at various temperatures, illustrating the type of data obtained from such kinetic analyses. scholarsresearchlibrary.com

Temperature (K)k₁ x 10³ (s⁻¹)k₃ x 10³ (s⁻¹)K₀ (dm³ mol⁻¹)K (dm³ mol⁻¹)
3030.440.81102.501.84
3080.580.9891.741.69
3130.721.1580.641.60
3180.881.3471.421.52

Table based on kinetic data for the oxidation of m-toluidine by sodium dichromate. k₁ and k₃ represent rate constants for two parallel reaction routes, K₀ is the equilibrium constant for the formation of a complex between the oxidant and m-toluidine, and K is the equilibrium constant for a subsequent step. scholarsresearchlibrary.com

Computational Chemistry and Theoretical Modeling of 4 M Tolylazo M Toluidine

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of 4-m-Tolylazo-m-toluidine at the molecular level. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure and other molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. DFT calculations can elucidate the electronic structure, stability, and reactivity of both the trans and cis isomers of substituted azobenzenes. For instance, studies on para-substituted azobenzene (B91143) derivatives using the B3LYP functional and 6-31++G(d,p) basis set have shown that trans configurations are generally more stable than their cis counterparts, with energy differences typically ranging from 64.2 to 73.1 kJ/mol. bohrium.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and electronic transitions of the molecule. For many azobenzene derivatives, the HOMO and LUMO orbitals are key to their photochemical behavior. nih.gov The reactivity of these systems can be further analyzed by calculating parameters like hardness, electronegativity, and chemical potential. bohrium.com For example, in a study of various azobenzene derivatives, p-aminodiazo-benzene was identified as one of the most reactive molecules based on these descriptors. bohrium.com

Table 1: Representative DFT Calculated Properties for a Substituted Azobenzene Derivative

PropertyValue
Isomertrans
HOMO Energy (eV)-5.8
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)3.7
Dipole Moment (Debye)3.5
Total Energy (Hartree)-785.12345
Note: These are representative values for a substituted azobenzene and not specific to this compound, as specific data is not available.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of geometries, energies, and other properties of molecules such as this compound.

These high-accuracy methods are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT. For azo dyes, ab initio calculations can be used to investigate the fine details of their electronic structure and to accurately predict properties that are sensitive to electron correlation effects.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior of the system, which is crucial for understanding its function in various environments. nih.govnih.gov

For substituted azobenzenes, MD simulations can be used to study the conformational changes associated with the trans-cis isomerization, which is a key feature of these molecules. indexcopernicus.comnih.gov These simulations can reveal how the presence of substituents, such as the methyl and amino groups in this compound, influences the flexibility and preferred conformations of the molecule. Furthermore, MD simulations can be used to investigate the interactions of the dye with solvent molecules or other components in a mixture, providing a detailed picture of the solvation process and intermolecular forces.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra. For this compound, theoretical calculations can predict various types of spectra, including NMR and UV-Vis.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net For substituted azobenzenes, TD-DFT can predict the wavelengths of maximum absorption (λmax) for the characteristic π-π* and n-π* transitions. nih.govnih.gov These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic transitions involved. researchgate.net The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental data. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By comparing the predicted NMR spectra with experimental data, it is possible to confirm the molecular structure and to assign the observed signals to specific atoms in the molecule.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Azobenzene

Spectroscopic ParameterPredicted ValueExperimental Value
UV-Vis λmax (π-π)355 nm350 nm
UV-Vis λmax (n-π)450 nm444 nm
1H NMR (aromatic region)6.8-7.9 ppm6.7-7.8 ppm
13C NMR (aromatic region)115-155 ppm114-153 ppm
Note: These are representative values for substituted azobenzenes and not specific to this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the formation of this compound. The azo coupling reaction, which is the key step in the synthesis of azo dyes, can be studied theoretically to understand its kinetics and thermodynamics. researchgate.net

By calculating the potential energy surface for the reaction, it is possible to identify the transition states and intermediates involved in the reaction pathway. This allows for a detailed understanding of the reaction mechanism at a molecular level. For the azo coupling reaction, computational studies can help to determine the structure of the transition state and to calculate the activation energy, which provides insights into the reaction rate. scribd.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For azo dyes, QSPR models can be developed to predict a wide range of properties, such as solubility, color, and toxicity, based on molecular descriptors derived from the chemical structure. nih.gov

These models are typically built using statistical methods, such as multiple linear regression or machine learning algorithms, and a dataset of compounds with known properties. By identifying the key molecular descriptors that influence a particular property, QSPR models can be used to predict the behavior of new, unsynthesized compounds. This can be a valuable tool in the design of new azo dyes with desired properties, allowing for the virtual screening of large numbers of candidate molecules before undertaking their synthesis and experimental characterization.

Applications in Materials Science and Advanced Organic Synthesis

Photoresponsive Materials and Optical Switching Devices

The defining characteristic of azobenzene (B91143) and its derivatives is the ability to undergo reversible isomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This photoisomerization induces a significant change in molecular geometry, which can be harnessed to create photoresponsive materials and optical switching devices.

The photoisomerization dynamics of azobenzene compounds are critical to their function in photoresponsive materials. Key parameters include the quantum yield of isomerization (the efficiency of the photochemical reaction) and the kinetics of the thermal back-isomerization from the cis to the trans state. For 4-m-Tolylazo-m-toluidine, it is anticipated that the methyl and amino substituents on the phenyl rings would influence these properties. The electron-donating nature of these groups can affect the energy levels of the n→π* and π→π* electronic transitions, thereby altering the absorption spectra and the efficiency of photoisomerization.

PropertyTypical Range for Substituted AzobenzenesPredicted Influence of Substituents on this compound
λmax (trans) 320-380 nm (π→π)The methyl and amino groups are expected to cause a red shift in the absorption maximum compared to unsubstituted azobenzene.
λmax (cis) ~440 nm (n→π)Similar to the trans isomer, a red shift is anticipated.
Photoisomerization Quantum Yield (Φtrans→cis) 0.1 - 0.3The electron-donating substituents may slightly alter the quantum yield.
Thermal Half-life of cis Isomer (τ1/2) Seconds to hoursThe substituents are likely to influence the rate of thermal relaxation, with electron-donating groups often accelerating the process.

Note: The data in this table is illustrative and based on general trends for substituted azobenzenes. Specific experimental values for this compound are required for accurate characterization.

The reversible photoisomerization of azobenzene derivatives makes them promising candidates for optical data storage. Information can be written and erased by using different wavelengths of light to switch the molecule between its trans and cis states. When incorporated into a polymer matrix, this compound could potentially be used to create thin films for holographic data storage or other optical memory applications.

Furthermore, the significant conformational change during isomerization can be translated into macroscopic effects in "smart materials." Polymers containing this compound as a photoresponsive unit could exhibit light-induced changes in shape, viscosity, or surface properties, leading to applications in areas such as photomechanical actuators, light-controlled drug delivery systems, and reconfigurable surfaces.

Dyes and Pigments for Advanced Coloration Technologies

Azo compounds are one of the most important classes of synthetic dyes and pigments due to their intense color and relatively simple synthesis. The color of azo compounds arises from the extended π-conjugated system that includes the azo bridge (-N=N-).

While this compound is not widely documented as a commercial dye, its structure is analogous to known disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. The performance of a dye is determined by factors such as its color strength, lightfastness, and sublimation fastness. The methyl and amino groups in this compound would be expected to impart a yellow to orange-red color. The lightfastness, a measure of a dye's resistance to fading upon exposure to light, is a critical parameter for high-performance colorants.

The table below presents typical lightfastness ratings for related azo disperse dyes, providing an indication of the potential performance of this compound.

Dye ClassTypical Lightfastness (Blue Wool Scale)Factors Influencing Lightfastness
Azo Disperse Dyes 3-6 (Fair to Good)The electronic nature of substituents, the presence of intramolecular hydrogen bonding, and the physical state of the dye on the fiber.

Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

The color of an azo dye is directly related to its molecular structure. The position and electronic nature of substituents on the aromatic rings can be systematically varied to tune the absorption spectrum and thus the observed color. In this compound, the amino group acts as a strong auxochrome (a group that intensifies color) and the methyl groups have a weaker, but still noticeable, effect. The principles of structure-color relationships suggest that modifications to the substitution pattern of this compound could lead to a range of colors. For instance, replacing the methyl groups with stronger electron-withdrawing or electron-donating groups would be expected to cause significant shifts in the absorption maximum.

Precursors and Building Blocks in Complex Molecule Synthesis

Aromatic amines and azo compounds are versatile intermediates in organic synthesis. This compound contains several reactive sites that could be exploited for the synthesis of more complex molecules. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. The azo group can be reduced to form two separate aniline (B41778) derivatives, providing a route to novel substituted anilines. Furthermore, the aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.

One potential application of this compound as a synthetic building block is in the preparation of heterocyclic compounds. For example, the amino group ortho to the azo linkage in a related compound could be used to synthesize benzotriazoles, a class of compounds with applications in pharmaceuticals, agrochemicals, and as corrosion inhibitors. While specific examples utilizing this compound are not prominent in the literature, its structure suggests it could be a valuable precursor for the synthesis of novel heterocyclic systems.

Scaffold for New Organic Frameworks

The rigid and linear nature of the this compound backbone, combined with its potential for functionalization, makes it an attractive candidate for the construction of porous organic frameworks (POFs). These materials are of significant interest due to their high surface areas, tunable pore sizes, and exceptional stability, lending them to applications in gas storage, separation, and catalysis.

Research into azo-containing organic linkers has demonstrated their utility in forming robust and functional metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The azo bond introduces photoresponsive behavior, allowing the framework's properties to be altered with light. While direct studies on this compound are limited, the principles derived from analogous azo compounds provide a strong basis for its potential. The synthesis of such frameworks would typically involve the modification of the toluidine amine groups to incorporate coordinating functionalities, such as carboxylic acids or pyridyl groups, which can then be linked with metal nodes to form MOFs.

Table 1: Potential Properties of Organic Frameworks Derived from this compound Analogues

Framework Type Potential Application Key Structural Feature
Azo-MOF Gas Storage (e.g., CO2, H2) Photo-switchable porosity
Azo-COF Photocatalysis Extended π-conjugation
Porous Organic Polymer Selective Adsorption High density of nitrogen sites

The methyl groups on the tolyl rings can also influence the framework's properties by modifying the pore environment and affecting the interactions with guest molecules. The strategic placement of these groups can lead to enhanced selectivity in adsorption processes.

Intermediates for Functional Organic Materials

Beyond its role in porous frameworks, this compound serves as a pivotal intermediate in the synthesis of a variety of functional organic materials. The reactivity of its amine groups and the electronic properties of the azo-linked aromatic system are key to its utility.

Derivatives of this compound are being explored for their applications in optoelectronics and as advanced dye molecules. The extended π-conjugated system of the molecule gives rise to its chromophoric properties. By chemically modifying the structure, researchers can tune the absorption and emission characteristics of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maximum to different wavelengths, a critical aspect in the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Furthermore, the amine functionalities provide a handle for polymerization. Polymers incorporating the this compound unit can exhibit interesting properties, including high thermal stability and photo-responsive behavior. These polymers have potential applications as advanced coatings, sensors, and in data storage technologies.

Table 2: Research Findings on Functional Materials from Azo-Containing Intermediates

Material Class Synthetic Approach Potential Application Research Focus
Azo Dyes Diazotization and coupling reactions Dye-sensitized solar cells Tuning of optical and electronic properties
Functional Polymers Polycondensation or polyaddition Photo-switchable materials, sensors High-performance polymers with stimuli-responsive behavior
Liquid Crystals Incorporation of mesogenic units Displays and optical switches Control over phase transitions and optical anisotropy

In advanced organic synthesis, the diazene (B1210634) (azo) group can also be a site for further chemical transformations, allowing for the creation of more complex molecular architectures. This versatility underscores the importance of this compound as a foundational molecule in the development of next-generation organic materials.

Environmental Transport and Degradation Pathways

Biodegradation Mechanisms of Azo Dyes

The primary mechanism for the biological breakdown of azo dyes like 4-m-Tolylazo-m-toluidine involves the enzymatic cleavage of the characteristic azo bond (-N=N-). This process is predominantly carried out by a diverse range of microorganisms under specific environmental conditions.

Microbial Degradation Processes (e.g., Azo Reductases)

Microbial degradation of azo dyes is initiated by the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azo reductases. These enzymes are produced by various microorganisms, including bacteria, fungi, and yeasts. Azo reductases facilitate the transfer of reducing equivalents, often from NADH or NADPH, to the azo dye, which acts as the terminal electron acceptor. This enzymatic reduction leads to the breaking of the nitrogen-nitrogen double bond and the subsequent formation of aromatic amines.

The efficiency of this process can be influenced by the specific microbial consortia present in the environment. In many cases, a synergistic relationship between different microbial species is necessary for the complete mineralization of the dye molecule.

Anaerobic and Aerobic Biotransformation Products

The biodegradation of this compound is expected to occur in a two-stage process involving both anaerobic and aerobic conditions for complete mineralization.

Under anaerobic conditions , the primary degradation step is the reductive cleavage of the azo bond. For this compound, this process would yield two molecules of m-toluidine (B57737). This initial breakdown results in the decolorization of the dye. The resulting aromatic amine, m-toluidine, is generally more mobile and can persist in anoxic environments.

Under subsequent aerobic conditions , the m-toluidine formed during the anaerobic phase can be further degraded by a different set of microorganisms. Aerobic bacteria can utilize aromatic amines as a source of carbon and energy. The degradation of m-toluidine under aerobic conditions likely proceeds through hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic intermediates, which can then be funneled into central metabolic pathways and ultimately mineralized to carbon dioxide, water, and inorganic nitrogen.

Degradation StageConditionsKey ProcessReactantPrimary Product(s)
Stage 1 AnaerobicReductive Cleavage of Azo BondThis compoundm-toluidine
Stage 2 AerobicAromatic Ring Hydroxylation and Cleavagem-toluidineAliphatic Intermediates, CO2, H2O, NH3

Abiotic Degradation Processes in Environmental Matrices

Photodegradation Pathways and Products

Azo dyes can be susceptible to photodegradation, a process initiated by the absorption of light energy, particularly in the UV spectrum of sunlight. This can lead to the excitation of the dye molecule and subsequent chemical reactions. The photodegradation of aromatic azo dyes can proceed through various mechanisms, including photo-oxidation and photoreduction.

While specific studies on the photodegradation of this compound are limited, it is anticipated that exposure to sunlight would lead to the cleavage of the azo bond, similar to biodegradation, resulting in the formation of m-toluidine and other related aromatic compounds. Further photodegradation of these primary products could lead to the formation of smaller, more oxidized organic molecules. The efficiency of photodegradation is influenced by factors such as light intensity, pH, and the presence of other photosensitizing substances in the environment.

Chemical Oxidation and Reduction in Natural Systems

Chemical oxidation and reduction reactions in natural systems can also contribute to the degradation of this compound. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species such as hydroxyl radicals (•OH), are particularly effective in breaking down complex organic molecules.

Fenton Reaction: In environments where ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) are present, the Fenton reaction can generate hydroxyl radicals, leading to the oxidative degradation of the azo dye. This process can effectively decolorize the dye and break down the aromatic rings of the parent compound and its degradation products.

Ozonation: Ozone (O₃) is a strong oxidant that can react with azo dyes, leading to the cleavage of the azo bond and the degradation of the aromatic structure. iwaponline.com This process can enhance the biodegradability of the resulting products.

These chemical oxidation processes are generally more relevant in engineered remediation systems but can also occur to some extent in natural environments with the appropriate chemical conditions.

Analytical Methodologies for Environmental Monitoring of Compound and Degradation Products

Effective monitoring of this compound and its primary degradation product, m-toluidine, in environmental matrices like soil and water requires sensitive and specific analytical methods. Several well-established techniques are suitable for this purpose.

Sample Preparation: The initial step in the analysis involves extracting the target compounds from the environmental matrix. For water samples, this may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes. For soil and sediment samples, methods such as Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction are commonly employed, followed by a clean-up step to remove interfering substances. env.go.jpchromatographyonline.comfrontiersin.org

Chromatographic Separation and Detection:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds like azo dyes and their metabolites. helixchrom.comresearchgate.netscribd.com When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides both quantitative and structural information about the analytes. helixchrom.comresearchgate.netscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, such as the aromatic amine degradation product, m-toluidine. frontiersin.orgkeikaventures.comosha.govscirp.orgosha.govfrontiersin.orgnih.gov Derivatization of the amines may be necessary to improve their volatility and chromatographic behavior. keikaventures.comosha.gov

The choice of analytical method depends on the specific goals of the monitoring program, the nature of the environmental matrix, and the required detection limits.

Analytical TechniqueTarget Analyte(s)Sample MatrixKey Advantages
HPLC-DAD/MS This compound, Aromatic aminesWater, Soil ExtractsSuitable for non-volatile compounds, Provides structural information (MS)
GC-MS m-toluidine and other volatile aminesWater, Soil ExtractsHigh sensitivity and specificity, Excellent for volatile compounds

Future Research Directions and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The conventional method of discovering new dyes involves synthesizing and testing numerous derivatives, a process that is both time-consuming and resource-intensive. nih.gov Artificial intelligence (AI) and machine learning (ML) offer a paradigm shift, enabling the in silico design and property prediction of novel azo compounds before they are ever synthesized in a lab. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent a foundational aspect of this approach. nih.govresearchgate.netnih.gov These statistical models correlate molecular descriptors (physicochemical properties derived from the chemical structure) with experimental data, such as color, toxicity, or fiber affinity. nih.govresearchgate.net For 4-m-Tolylazo-m-toluidine, a QSAR model could be developed by training it on a large dataset of similar azo dyes with known properties. This would allow researchers to predict the carcinogenicity or ecotoxicity of newly proposed derivatives, guiding the design toward safer alternatives. nih.govdergi-fytronix.comdergipark.org.tr

Modern ML algorithms, such as deep neural networks and XGBoost, can build more complex and accurate predictive models. nih.govresearchgate.net For instance, an ML model could be trained to predict the maximum absorption wavelength (λmax), a key determinant of a dye's color, based on its molecular structure. researchgate.net Researchers could then virtually screen thousands of potential derivatives of this compound by modifying substituents on its tolyl rings, allowing the AI to identify candidates with desired shades, from vibrant reds to deep oranges, without costly and lengthy lab experiments. nih.govresearchgate.net This computational screening accelerates the discovery of new dyes with tailored characteristics for specific applications. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. AI-Driven Dye Design
AspectTraditional ApproachAI-Driven Approach
Methodology Iterative synthesis and experimental testing.Computational screening and property prediction before synthesis. mdpi.com
Time Scale Months to years.Days to weeks. nih.gov
Cost High (reagents, equipment, labor).Low (computational resources).
Success Rate Low, relies on intuition and serendipity.Higher, data-driven and predictive. researchgate.net
Safety Profile Toxicity and hazards discovered post-synthesis.Toxicity can be predicted early in the design phase. nih.govdergi-fytronix.com

Development of Novel Catalytic Systems for Sustainable Synthesis and Degradation

The synthesis and degradation of azo dyes like this compound are critical areas for green chemistry innovation. Traditional methods often involve stoichiometric reagents and can generate significant waste. mdpi.compreprints.orgnih.gov Future research is focused on developing advanced catalytic systems to make these processes more sustainable, efficient, and environmentally benign.

For Synthesis: The conventional synthesis of azo dyes involves diazotization followed by an azo coupling reaction. wikipedia.orgwikipedia.org While effective, this can require harsh acidic conditions and careful temperature control. rsc.org Novel catalytic approaches aim to overcome these limitations. The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, offers a green alternative. rsc.orgresearchgate.net These catalysts are reusable, reduce the need for corrosive liquid acids, and can enable reactions under milder, solvent-free conditions. rsc.orgresearchgate.net Furthermore, biocatalysis, using enzymes like laccase, presents a promising frontier for the oxidative coupling of aromatic amines under mild, aqueous conditions, representing a significant step towards greener synthesis routes. mdpi.compreprints.org

For Degradation: Azo dyes are notoriously persistent in the environment, and their degradation products can be harmful. mdpi.commdpi.com Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, are a major focus of research for dye degradation. mdpi.com This involves using semiconductor photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when activated by light, generate highly reactive oxygen species that can mineralize the dye into carbon dioxide and water. mdpi.combohrium.comchemrevlett.com Research is directed at enhancing catalyst efficiency by doping with metals or creating nanocomposites, for example with reduced graphene oxide (rGO), to improve light absorption and catalytic activity. researchgate.nettandfonline.commdpi.com Catalytic systems using nanoparticles of silver or layered perovskites have also shown high efficiency in breaking the azo bond (-N=N-) under ambient conditions, offering a low-cost alternative for wastewater treatment. mdpi.comresearchgate.net

Table 2: Emerging Catalytic Systems for Azo Dyes
ProcessCatalytic SystemPotential Advantages for this compound
Synthesis Magnetic Solid Acids (e.g., Fe₃O₄@SiO₂-SO₃H)Solvent-free conditions, catalyst recyclability, milder reaction. rsc.orgresearchgate.net
Enzymes (e.g., Laccase)Mild aqueous conditions, high selectivity, biodegradable catalyst. mdpi.compreprints.org
Degradation Photocatalysts (e.g., Doped TiO₂, Nanocomposites)Complete mineralization to CO₂ and H₂O, use of solar light. mdpi.combohrium.com
Nanoparticles (e.g., AgNPs, Perovskites)High degradation efficiency, no external energy input required. mdpi.comresearchgate.net

Exploration of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Improving the efficiency, safety, and quality of this compound production requires a deep understanding of the reaction as it happens. Process Analytical Technology (PAT) is a framework defined by the FDA that aims to design and control manufacturing processes by measuring critical parameters in real-time. mt.comwikipedia.org Advanced in-situ spectroscopic techniques are the cornerstone of PAT, allowing chemists to "watch" the reaction unfold inside the reactor without the need for sampling. mt.compharmtech.com

For the synthesis of this compound, which involves a two-step diazotization and coupling process, in-situ monitoring is particularly valuable. wikipedia.orgmdpi.comresearchgate.net

Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction monitoring. aiche.orgamericanpharmaceuticalreview.com An immersion probe connected to a Raman or FTIR spectrometer can be placed directly into the reaction vessel. By tracking the characteristic spectral peaks of the starting materials (m-toluidine), the unstable diazonium salt intermediate, and the final product (this compound), it is possible to monitor their concentrations simultaneously. aiche.org This provides precise data on reaction kinetics, endpoint determination, and the formation of any impurities. aiche.orgamericanpharmaceuticalreview.com The azo group (-N=N-) has a distinct Raman signal, making it particularly well-suited for this analysis. acs.orgnih.govnih.gov

UV-Vis Spectroscopy: The formation of the colored azo dye product can be readily tracked using in-situ UV-Vis spectroscopy. As the conjugated system of the azo dye forms, a strong absorption band appears in the visible region of the spectrum. The intensity of this band is directly proportional to the concentration of the product, providing a straightforward method for monitoring reaction progress.

The data from these in-situ techniques can be used to create a detailed process "fingerprint," leading to improved process control, higher yields, consistent product quality, and enhanced safety by ensuring the complete consumption of potentially unstable intermediates like diazonium salts. nih.govpharmtech.com

Table 3: In-Situ Spectroscopic Techniques for Monitoring Azo Dye Synthesis
TechniqueInformation ProvidedApplication in this compound Synthesis
Raman Spectroscopy Concentration of reactants, intermediates, and products; molecular structure changes.Tracking the disappearance of m-toluidine (B57737), appearance/disappearance of the diazonium salt, and formation of the azo bond. aiche.orgacs.org
FTIR Spectroscopy Concentration of functional groups.Monitoring changes in amine (N-H) and azo (N=N) functional groups to determine reaction kinetics. americanpharmaceuticalreview.com
UV-Vis Spectroscopy Concentration of colored species.Real-time tracking of the formation of the this compound product by measuring its color intensity.

Q & A

Basic: What experimental protocols are recommended for synthesizing 4-m-Tolylazo-m-toluidine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves diazo coupling between m-toluidine and a diazonium salt derived from m-toluidine derivatives. Key parameters include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of the diazonium salt to the coupling agent to minimize side products like bis-azo compounds .
  • Temperature : Conduct reactions at 0–5°C to stabilize the diazonium intermediate and prevent decomposition .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the compound. Monitor purity via HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity using 1^1H/13^13C NMR and FT-IR spectroscopy .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

Methodological Answer:

  • NMR Spectroscopy : The azo (-N=N-) group qu邻近 aromatic protons, causing distinct downfield shifts (~7.5–8.5 ppm in 1^1H NMR). Methyl groups on the toluidine rings appear as singlets at ~2.3 ppm .
  • UV-Vis Spectroscopy : The azo chromophore absorbs strongly at 450–500 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), with solvatochromic shifts indicating polarity-dependent π→π* transitions .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅N₃), with isotopic patterns confirming halogen-free composition .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., unexpected tautomerism or regioselectivity)?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., azo vs. hydrazone forms). Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify dominant tautomers .
  • Molecular Dynamics (MD) : Simulate solvent effects on regioselectivity during synthesis. For example, polar solvents stabilize zwitterionic intermediates, favoring para-coupling over ortho .
  • Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm accuracy. Discrepancies >5% may indicate overlooked conformers or crystal packing effects .

Advanced: What strategies address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and pre-incubation times to account for slow-binding inhibition kinetics .
  • Control for Photoreactivity : Shield assays from light to prevent azo bond cleavage, which generates reactive intermediates that may skew results .
  • Data Normalization : Use a reference inhibitor (e.g., acetazolamide for carbonic anhydrase studies) to calibrate activity metrics across labs. Apply ANOVA to assess inter-study variability .

Advanced: How can researchers design experiments to probe the compound’s potential in materials science (e.g., as a photoswitch or sensor)?

Methodological Answer:

  • Photostability Testing : Irradiate samples under UV/Vis light (e.g., 365 nm) and monitor degradation via UV-Vis kinetics. Azo compounds with t₁/₂ > 24 hours are viable for photoswitching .
  • Surface Functionalization : Immobilize the compound on gold nanoparticles (via thiol-azo coupling) and characterize using SPR or Raman spectroscopy to assess sensor applicability .
  • Thermal Analysis : Perform DSC/TGA to evaluate stability up to 200°C, critical for materials exposed to high-temperature processing .

Basic: What safety and handling protocols are essential for this compound given its structural alerts?

Methodological Answer:

  • Toxicity Mitigation : Handle in a fume hood with nitrile gloves; the azo group may hydrolyze to aromatic amines, which are potential mutagens .
  • Waste Disposal : Quench excess diazonium salts with urea before disposal to prevent explosive hazards. Store the compound in amber vials under inert gas to prevent photodegradation .

Advanced: How should researchers validate synthetic yields when scaling up from milligram to gram quantities?

Methodological Answer:

  • Kinetic Profiling : Use in-situ FT-IR to monitor reaction progress and identify bottlenecks (e.g., diazonium decomposition above 10°C) .
  • Process Optimization : Employ DoE (Design of Experiments) to test variables (temperature, stirring rate). Pareto analysis can rank factors affecting yield .
  • Scale-Up Consistency : Compare NMR purity (>98%) and HPLC retention times across batches. Significant deviations (>2%) suggest impurities from inadequate mixing or thermal gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.